molecular formula C7H6O10S2 B12575131 Benzoic acid, 2,6-dihydroxy-3,5-disulfo- CAS No. 600133-65-1

Benzoic acid, 2,6-dihydroxy-3,5-disulfo-

Cat. No.: B12575131
CAS No.: 600133-65-1
M. Wt: 314.3 g/mol
InChI Key: MKIFYACLJRFHKH-UHFFFAOYSA-N
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Description

Benzoic acid, 2,6-dihydroxy-3,5-disulfo- is a chemical compound with the molecular formula C₇H₆O₁₀S₂ It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and two sulfonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,6-dihydroxy-3,5-disulfo- typically involves the sulfonation of 2,6-dihydroxybenzoic acid. The reaction conditions often include the use of sulfuric acid or oleum as sulfonating agents. The process is carried out under controlled temperatures to ensure the selective introduction of sulfonic acid groups at the desired positions on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 2,6-dihydroxy-3,5-disulfo- may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,6-dihydroxy-3,5-disulfo- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The sulfonic acid groups can be reduced to sulfinic acids under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions vary depending on the substituent, but typically involve the use of acids or bases as catalysts.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Sulfinic acids and other reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 2,6-dihydroxy-3,5-disulfo- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2,6-dihydroxy-3,5-disulfo- involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups enable the compound to form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biochemical environment.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dihydroxybenzoic acid: Lacks the sulfonic acid groups, resulting in different chemical properties and applications.

    3,5-Dihydroxybenzoic acid: Similar structure but with hydroxyl groups in different positions, leading to distinct reactivity.

    Benzoic acid, 2,6-dihydroxy-: Contains only hydroxyl groups, making it less versatile in certain chemical reactions.

Uniqueness

Benzoic acid, 2,6-dihydroxy-3,5-disulfo- is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a valuable compound in various fields of research.

Properties

CAS No.

600133-65-1

Molecular Formula

C7H6O10S2

Molecular Weight

314.3 g/mol

IUPAC Name

2,6-dihydroxy-3,5-disulfobenzoic acid

InChI

InChI=1S/C7H6O10S2/c8-5-2(18(12,13)14)1-3(19(15,16)17)6(9)4(5)7(10)11/h1,8-9H,(H,10,11)(H,12,13,14)(H,15,16,17)

InChI Key

MKIFYACLJRFHKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1S(=O)(=O)O)O)C(=O)O)O)S(=O)(=O)O

Origin of Product

United States

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